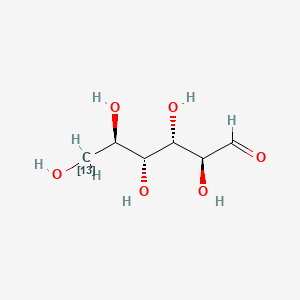

D-Mannose-13C-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2+1 |

InChI Key |

GZCGUPFRVQAUEE-LEUDCTHMSA-N |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Application of D-Mannose-13C-5 in Advanced Glycobiology and Metabolic Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stable isotope-labeled monosaccharide, D-Mannose-13C-5, is a powerful tool in the arsenal of researchers investigating the intricate pathways of glycan biosynthesis and mannose metabolism. Its specific labeling at the fifth carbon position offers a unique tracer to dissect the metabolic fate of mannose as it is incorporated into glycoproteins and other glycoconjugates. This guide provides a comprehensive overview of its applications, supported by illustrative experimental protocols, quantitative data, and pathway visualizations to empower researchers in designing and executing sophisticated metabolic flux analyses.

Core Applications in Research

This compound is primarily employed in metabolic labeling studies to trace the journey of exogenous mannose within cellular systems. By introducing this labeled sugar to cells or organisms, scientists can precisely track the incorporation of the 13C isotope into various biomolecules using mass spectrometry and NMR spectroscopy. This enables the quantification of mannose utilization and its contribution relative to other sugar precursors, such as glucose, in the biosynthesis of N-linked and O-linked glycans.

Key research applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of mannose incorporation into glycoproteins and understanding the dynamics of glycan biosynthesis.

-

Glycobiology and Glycoprotein Characterization: Elucidating the structure and metabolism of mannosylated proteins and lipids.

-

Drug Development: Assessing the impact of therapeutic agents on glycosylation pathways, which are often altered in disease states such as cancer and congenital disorders of glycosylation.

-

Nutrient Tracing: Distinguishing the metabolic fate of exogenous mannose from endogenous sources.

While direct experimental data for this compound is not extensively published, its utility can be inferred from studies using other carbon-labeled mannose isotopologues. The labeling at the C-5 position is particularly advantageous for tracking the mannose backbone through isomerization and rearrangement reactions, potentially offering clearer insights into pathways like the pentose phosphate pathway, should mannose enter it.

Quantitative Data Presentation

To illustrate the type of quantitative data that can be obtained from such studies, the following tables summarize findings from metabolic labeling experiments using isotopically labeled mannose. These data, adapted from studies on other 13C-mannose isotopologues, serve as a benchmark for what can be achieved with this compound.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

| Cell Line | Mannose Contribution (%) | Glucose Contribution (%) |

| Human Fibroblasts | 28 | 72 |

| HeLa | 35 | 65 |

| HepG2 | 42 | 58 |

| A549 | 25 | 75 |

Data are illustrative and represent the percentage of mannose in N-glycans derived from exogenous labeled mannose versus glucose.

Table 2: Metabolic Flux of Mannose into Glycosylation Pathways

| Cell Type | Mannose Uptake Rate (nmol/mg protein/hr) | Incorporation into N-Glycans (%) |

| Control Fibroblasts | 15.8 ± 3.2 | 1.5 ± 0.3 |

| MPI-Deficient Fibroblasts | 12.1 ± 2.5 | 5.8 ± 1.1 |

This table demonstrates how this compound can be used to quantify differences in metabolic flux in normal versus disease-state cells. MPI refers to Mannose Phosphate Isomerase.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing isotopically labeled mannose, which are directly applicable for studies involving this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells (e.g., human fibroblasts, HeLa) in complete medium and grow to 70-80% confluency.

-

Labeling Medium Preparation: Prepare a glucose-free and mannose-free DMEM medium supplemented with dialyzed fetal bovine serum. Add unlabeled glucose to a final concentration of 5 mM and this compound to the desired experimental concentration (e.g., 50 µM).

-

Labeling: Aspirate the growth medium from the cells, wash twice with PBS, and add the prepared labeling medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the labeled mannose into cellular glycoproteins.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest by scraping. Pellet the cells by centrifugation.

Protocol 2: N-Glycan Release and Analysis by Mass Spectrometry

-

Protein Extraction and Digestion: Lyse the cell pellet and extract total protein. Quantify the protein concentration. Reduce, alkylate, and digest the proteins with trypsin.

-

N-Glycan Release: Treat the resulting peptides with PNGase F to release the N-linked glycans.

-

Glycan Purification: Purify the released N-glycans using solid-phase extraction (SPE) with graphitized carbon cartridges.

-

Derivatization (Optional but Recommended for GC-MS): Convert the purified glycans to their aldonitrile acetate derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the incorporation of 13C from this compound into the mannose residues of the N-glycans. The mass shift corresponding to the number of incorporated 13C atoms will be detected.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in research.

This technical guide underscores the strategic importance of this compound as a tracer in modern biological research. Its application allows for a nuanced understanding of mannose metabolism and glycosylation, paving the way for new discoveries in both fundamental science and therapeutic development.

An In-depth Technical Guide to Stable Isotope Labeling with ¹³C-Mannose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling using ¹³C-mannose has emerged as a powerful technique for elucidating the complex dynamics of glycoprotein biosynthesis and metabolism. By tracing the incorporation of ¹³C-labeled mannose through various metabolic pathways, researchers can gain quantitative insights into glycan structure, function, and regulation. This technical guide provides a comprehensive overview of the core principles of ¹³C-mannose labeling, detailed experimental protocols, and a summary of key quantitative data. Furthermore, it explores the implications of these findings for understanding cellular signaling and its relevance in drug development.

Core Principles of ¹³C-Mannose Stable Isotope Labeling

Stable isotope labeling with ¹³C-mannose is a metabolic tracer technique that allows for the precise tracking of mannose fate within a cell.[1] The fundamental principle lies in replacing the naturally abundant ¹²C atoms in mannose with the heavier, non-radioactive ¹³C isotope. When cells are cultured in a medium containing ¹³C-mannose, they incorporate this labeled sugar into their metabolic pathways.

The primary application of this technique is in the study of glycosylation, a critical post-translational modification where complex carbohydrate structures (glycans) are attached to proteins and lipids. Mannose is a central monosaccharide in the biosynthesis of N-linked glycans. By tracing the incorporation of ¹³C-mannose, researchers can:

-

Elucidate Metabolic Pathways: Determine the routes of mannose metabolism, including its conversion to other monosaccharides and its entry into central carbon metabolism.

-

Quantify Metabolic Flux: Measure the rate of flow of metabolites through specific pathways, providing a dynamic view of cellular metabolism.[2]

-

Analyze Glycan Structure and Dynamics: Identify the specific glycans that incorporate mannose and quantify their turnover rates.

The detection of ¹³C-labeled molecules is primarily achieved through two analytical techniques:

-

Mass Spectrometry (MS): This technique separates molecules based on their mass-to-charge ratio. The incorporation of ¹³C atoms results in a predictable mass shift, allowing for the differentiation and quantification of labeled and unlabeled species.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between ¹²C and ¹³C atoms based on their different nuclear spin properties, providing detailed structural information about the labeled molecules.[3][4]

Key Metabolic Pathways Involving Mannose

Exogenously supplied ¹³C-mannose enters the cell and is rapidly phosphorylated to ¹³C-mannose-6-phosphate. From this point, it can enter several key metabolic routes, which are crucial for understanding the distribution of the ¹³C label.

Quantitative Data on ¹³C-Mannose Incorporation

The incorporation of ¹³C-mannose into glycoproteins can be quantified to understand the relative contributions of different sugar sources and the efficiency of metabolic pathways.

| Cell Line | Labeled Substrate(s) | Mannose Contribution to N-Glycans from exogenous Mannose (%) | Glucose Contribution to N-Glycans from exogenous Glucose (%) | Reference |

| Human Fibroblasts | 5 mM [1,2-¹³C]Glucose, 50 µM [4-¹³C]Mannose | ~25-30 | ~70-75 | [5] |

| MPI-deficient Fibroblasts | 5 mM [1,2-¹³C]Glucose, 50 µM [4-¹³C]Mannose | ~80 | ~20 | [5] |

| HeLa | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | >60 | <40 | [6] |

| HepG2 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~50 | ~50 | [6] |

| Huh7 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~40 | ~60 | [6] |

| CHO | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | >80 | <20 | [6] |

| A549 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~70 | ~30 | [6] |

| Caco-2 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~60 | ~40 | [6] |

| HEK293 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~50 | ~50 | [6] |

| HCT116 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~40 | ~60 | [6] |

| Parameter | Value | Cell Line | Reference |

| Mannose Uptake Rate | 9.4–22 nmol/mg/h | Fibroblasts | [5] |

| Glucose Uptake Rate | 1500–2200 nmol/mg/h | Fibroblasts | [5] |

| Mannose Incorporation into N-Glycans | 0.1–0.2 nmol/mg/h | Various | [5] |

| Glucose Incorporation into N-Glycans | 0.1–0.4 nmol/mg/h | Various | [5] |

| N-glycan Mannose Turnover Half-life | ~24 h | Fibroblasts | [5] |

Experimental Protocols

A typical ¹³C-mannose labeling experiment follows a multi-step workflow from cell culture to data analysis.

Protocol for ¹³C-Mannose Labeling in Adherent Mammalian Cells

This protocol provides a general guideline for labeling adherent mammalian cells with ¹³C-mannose. Optimization may be required for specific cell lines and experimental goals.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glucose-free and mannose-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Uniformly labeled ¹³C-Mannose (U-¹³C₆-Mannose)

-

Sterile tissue culture plates/flasks

Procedure:

-

Cell Seeding: Seed cells in tissue culture plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium.

-

Medium Preparation: Prepare the labeling medium by supplementing the glucose-free and mannose-free basal medium with the desired concentration of ¹³C-mannose (typically 50 µM to 1 mM) and other necessary components such as dFBS and glutamine.[5][6] If studying the interplay with glucose, also add the desired concentration of ¹²C-glucose or ¹³C-glucose.

-

Medium Exchange: Aspirate the complete medium from the cells. Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled sugars.

-

Labeling: Add the prepared ¹³C-mannose containing labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to several days, depending on the turnover rate of the glycoproteins of interest and the desired level of isotopic enrichment.[5] For steady-state labeling, a 24-72 hour incubation is common.

-

Cell Harvest: After the labeling period, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis and protein extraction.

Protocol for N-Glycan Release and Purification for MS Analysis

This protocol outlines the steps for releasing N-linked glycans from glycoproteins for subsequent mass spectrometry analysis.

Materials:

-

Cell lysate containing labeled glycoproteins

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (TPCK-treated)

-

Peptide-N-glycosidase F (PNGase F)

-

Ammonium bicarbonate buffer

-

C18 Sep-Pak cartridges

-

Solvents (methanol, 1-propanol, 5% acetic acid)

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Lyophilize the protein extract.

-

Resuspend in a DTT solution in ammonium bicarbonate buffer and incubate to reduce disulfide bonds.

-

Add IAA solution and incubate in the dark to alkylate the free sulfhydryl groups.

-

-

Proteolytic Digestion:

-

Dialyze the sample to remove excess DTT and IAA.

-

Lyophilize the dialyzed sample.

-

Resuspend in ammonium bicarbonate buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

-

-

Glycopeptide Purification:

-

Acidify the digest with acetic acid.

-

Condition a C18 Sep-Pak cartridge.

-

Load the digest onto the cartridge.

-

Wash with 5% acetic acid to remove salts and other hydrophilic contaminants.

-

Elute the glycopeptides with a stepwise gradient of 1-propanol in 5% acetic acid.

-

Pool the eluted fractions and lyophilize.

-

-

N-Glycan Release:

-

Resuspend the dried glycopeptides in ammonium bicarbonate buffer.

-

Add PNGase F and incubate to cleave the N-glycans from the asparagine residues.

-

-

Glycan Purification:

-

Acidify the reaction mixture.

-

Condition a C18 Sep-Pak cartridge.

-

Load the PNGase F digest onto the cartridge. The peptides will bind to the C18 material, while the released glycans will be in the flow-through.

-

Collect the flow-through and wash the cartridge with 5% acetic acid, collecting the wash.

-

Pool the flow-through and wash fractions, lyophilize, and proceed with MS analysis.

-

Implications for Signaling Pathways and Drug Development

While direct studies using ¹³C-mannose to probe specific signaling pathways are emerging, the metabolic data obtained from these labeling experiments have significant implications for understanding how glycosylation impacts cellular signaling.

Many key signaling receptors, such as receptor tyrosine kinases (e.g., EGFR), are heavily glycosylated. The structure and composition of these glycans can modulate receptor dimerization, ligand binding, and subsequent downstream signaling cascades.[7][8] For example, alterations in the glycosylation of the Epidermal Growth Factor Receptor (EGFR) have been shown to affect its signaling activity.[7]

By using ¹³C-mannose labeling to quantify the flux of mannose into N-glycan biosynthesis, researchers can infer how metabolic changes, either in normal physiology or in disease states like cancer, can alter the glycan structures on these receptors. This provides a mechanistic link between cellular metabolism and signaling.

Applications in Drug Development:

-

Target Validation: Understanding how glycosylation affects the function of a drug target can inform the development of more effective therapeutics.

-

Biomarker Discovery: Altered mannose metabolism and glycosylation patterns can serve as biomarkers for disease diagnosis and prognosis.

-

Therapeutic Glycoprotein Production: Stable isotope labeling can be used to monitor and optimize the glycosylation of recombinant therapeutic proteins, ensuring their efficacy and safety.

Conclusion

Stable isotope labeling with ¹³C-mannose is a versatile and powerful tool for investigating the intricacies of glycoprotein metabolism and its impact on cellular function. The ability to quantitatively track the flow of mannose from the extracellular environment into the complex machinery of glycosylation provides unprecedented insights into the dynamic nature of the glycoproteome. As analytical technologies continue to advance, the application of ¹³C-mannose labeling is poised to further unravel the complex interplay between metabolism, glycosylation, and cellular signaling, with significant implications for both basic research and the development of novel therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycosylation of the epidermal growth factor receptor and its relationship to membrane transport and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

D-Mannose-13C-5 chemical structure and properties

An In-depth Technical Guide to D-Mannose-13C-5

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying metabolic flux, and serving as internal standards in mass spectrometry-based analyses.[1] this compound, a specifically labeled isomer of the C-2 epimer of glucose, D-mannose, offers a powerful probe for investigating the intricate roles of mannose in various biological processes, most notably in protein glycosylation.[][3][4] This document provides a comprehensive overview of the chemical structure, properties, and experimental considerations for the application of this compound.

Chemical Structure and Properties

This compound is a derivative of D-Mannose where the carbon atom at the fifth position is replaced with its stable isotope, carbon-13 (¹³C). This specific labeling allows for the tracing of the mannose backbone through metabolic pathways without altering the chemical reactivity of the molecule.

Chemical Structure of α-D-Mannose-13C-5

Caption: Haworth projection of α-D-Mannose with ¹³C labeling at the C5 position.

Physicochemical Properties

The introduction of a ¹³C isotope results in a slight increase in the molecular weight of this compound compared to its unlabeled counterpart. Other physicochemical properties remain largely unchanged, ensuring that it behaves identically to endogenous mannose in biological systems.

| Property | Value | References |

| Molecular Formula | C₅[¹³C]H₁₂O₆ | [] |

| Molecular Weight | 181.15 g/mol | [][5] |

| Isotopic Purity | ≥99 atom % ¹³C | [5][6][7] |

| Chemical Purity | ≥98% | [5][7][8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 133 °C | [6] |

| Optical Activity | [α]20/D +14.5°, c = 1 in H₂O | [6] |

| Storage Conditions | Room temperature, away from light and moisture | [5][8] |

Applications in Research and Drug Development

D-Mannose is a critical monosaccharide in human metabolism, particularly for the glycosylation of various proteins.[3][4] Isotope-labeled versions of D-mannose are primarily used in metabolic research and biomolecular Nuclear Magnetic Resonance (NMR).[5][8]

Key applications include:

-

Metabolic Flux Analysis: Tracing the incorporation of the ¹³C label into glycoproteins and other metabolites to quantify the flux through mannose metabolic pathways.[1][10]

-

Glycoprotein Analysis: Aiding in the characterization of glycosylation patterns on therapeutic proteins, which is crucial for their efficacy and stability.[4]

-

Biomolecular NMR: Serving as a tool in structural biology studies of mannose-containing biomolecules.[5][8]

Experimental Protocols

While specific experimental designs will vary based on the research question, the following sections outline general methodologies for the use of this compound.

Metabolic Labeling in Cell Culture

This protocol describes a general workflow for a stable isotope tracing experiment in a cell culture system.

Caption: General workflow for a metabolic labeling experiment using this compound.

Methodology:

-

Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase in standard culture medium.

-

Media Preparation: Prepare the experimental medium by replacing the standard glucose or mannose with this compound at the desired concentration.

-

Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation.

-

Harvesting and Quenching: Aspirate the labeling medium and wash the cells with cold PBS. Quench metabolic activity by adding a cold solvent, such as liquid nitrogen or a cold methanol solution.

-

Metabolite Extraction: Extract metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water.

-

Analysis: Analyze the polar metabolite fraction using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy to identify and quantify the incorporation of ¹³C into downstream metabolites.[1]

13C NMR Spectroscopy

NMR spectroscopy is a key analytical technique for confirming the structure and purity of this compound and for analyzing its metabolic products.

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent, typically deuterium oxide (D₂O) for carbohydrates.

-

Transfer the solution to an appropriate NMR tube.

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon probe.

-

Experiment: A standard one-dimensional ¹³C NMR experiment is typically sufficient for initial characterization. More complex 2D experiments like HSQC can be used for detailed structural assignments in complex mixtures.[11]

-

Temperature: Maintain a constant temperature, often 298 K (25 °C).[11]

-

Referencing: Chemical shifts are typically referenced internally to a standard such as DSS or externally.

The resulting spectrum will show a significantly enhanced signal for the C5 carbon, confirming the position of the isotopic label.

Metabolic Fate of D-Mannose

Upon entering a cell, mannose is phosphorylated by hexokinase to form mannose-6-phosphate.[12] This intermediate is at a crucial metabolic branch point. It can either be isomerized to fructose-6-phosphate to enter the glycolytic pathway or be converted to mannose-1-phosphate, which then leads to the formation of GDP-mannose, a key precursor for N-linked glycosylation.[10][12]

Caption: Simplified metabolic pathway of D-Mannose.

Conclusion

This compound is a valuable tool for researchers in metabolism, cell biology, and drug development. Its ability to trace the path of mannose through complex biological systems provides critical insights into the roles of this sugar in health and disease. The methodologies described herein offer a foundation for the design and execution of experiments utilizing this powerful isotopic tracer.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Mannose - Wikipedia [en.wikipedia.org]

- 4. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]

- 5. D-Mannose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-9063-PK [isotope.com]

- 6. D -Mannose-1-13C 13C 99atom 70849-31-9 [sigmaaldrich.com]

- 7. D-MANNOSE | Eurisotop [eurisotop.com]

- 8. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmse000018 D-(+)-Mannose at BMRB [bmrb.io]

- 12. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

Commercial synthesis of D-Mannose-13C-5

An In-depth Technical Guide to the Commercial Synthesis of D-Mannose-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled carbohydrates are invaluable tools in metabolic research, drug development, and clinical diagnostics. D-Mannose-¹³C₅, in particular, serves as a crucial tracer for studying glycoprotein biosynthesis, metabolic flux, and the therapeutic potential of mannose supplementation. This technical guide outlines a plausible commercial-scale synthetic approach to D-Mannose-¹³C₅. While specific commercial processes are proprietary, this document consolidates established chemical principles and methodologies in carbohydrate chemistry to present a comprehensive overview of the synthetic strategy, experimental considerations, and purification techniques.

Introduction to D-Mannose and Isotopic Labeling

D-Mannose is a C-2 epimer of glucose and a physiologically significant monosaccharide.[1] It plays a critical role in the glycosylation of proteins and other biomolecules, a process essential for cellular function and immune response.[1] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the mannose backbone creates a powerful analytical tool.[2] Isotopic labeling allows researchers to trace the metabolic fate of mannose through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This capability is particularly valuable in drug development for understanding disease mechanisms and quantifying metabolic pathway dynamics.

The synthesis of D-Mannose-¹³C₅ presents a significant challenge due to the need for regioselective isotope incorporation and stereochemical control. Commercial synthesis must balance cost, yield, and isotopic purity to provide a reliable product for research and clinical applications.

Proposed Synthetic Strategy

A logical and cost-effective commercial synthesis of D-Mannose-¹³C₅ would likely commence from a readily available, smaller, isotopically labeled precursor and build the carbon skeleton accordingly. A plausible route involves the use of D-arabinose as a five-carbon scaffold, followed by the introduction of a sixth carbon. To achieve a ¹³C₅ labeling pattern, one would ideally start with uniformly labeled D-Arabinose-¹³C₅.

The overall synthetic workflow can be envisioned as follows:

Caption: Proposed workflow for the synthesis of D-Mannose-¹³C₅.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key stages of the proposed synthesis. These protocols are based on established reactions in carbohydrate chemistry and are adapted for the specific requirements of isotopic labeling.

Protection of D-Arabinose-¹³C₅

To ensure regioselectivity in subsequent reactions, the hydroxyl groups of the starting material, D-Arabinose-¹³C₅, must be protected. A common strategy is the formation of acetonides, which can be selectively removed later.

Protocol: Isopropylidenation of D-Arabinose-¹³C₅

-

Suspend D-Arabinose-¹³C₅ in anhydrous acetone.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Stir the mixture at room temperature until the starting material is fully dissolved and the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the protected arabinose derivative.

Chain Extension and Epimerization

The addition of the sixth carbon atom and the establishment of the correct stereochemistry at C-2 are the most critical steps. A modified Kiliani-Fischer synthesis followed by epimerization is a viable approach.

Protocol: Cyanohydrin Formation and Reduction

-

Dissolve the protected D-Arabinose-¹³C₅ in an appropriate solvent (e.g., water or a mixed aqueous-organic system).

-

Add a source of cyanide (e.g., KCN or NaCN) to form the cyanohydrin. The reaction conditions can be controlled to favor the formation of the mannonitrile over the gluconitrile.[3]

-

The resulting mixture of epimeric nitriles is then hydrogenated over a suitable catalyst (e.g., palladium on barium sulfate) in an acidic medium to yield the corresponding imines, which are subsequently hydrolyzed to the aldehydes.

-

Alternatively, the nitriles can be hydrolyzed to the corresponding carboxylic acids, which are then reduced to the aldehydes.

Protocol: Molybdate-Catalyzed Epimerization

If the ratio of D-mannose to D-glucose precursors is not favorable, an epimerization step can be employed. Molybdate-catalyzed epimerization is an effective method for converting glucose derivatives to mannose derivatives.[4]

-

Dissolve the mixture of protected hexoses in an aqueous solution containing a catalytic amount of sodium molybdate.

-

Adjust the pH to be slightly acidic (pH ~3-4).

-

Heat the solution to drive the equilibrium towards the desired mannose epimer. The equilibrium mixture typically favors glucose, but this step can enrich the mannose content.[4]

Deprotection and Purification

The final steps involve the removal of the protecting groups and the purification of the final product to a high degree of chemical and isotopic purity.

Protocol: Deprotection

-

Dissolve the protected D-Mannose-¹³C₅ derivative in an aqueous solution of a mild acid (e.g., dilute trifluoroacetic acid or acetic acid).

-

Gently heat the mixture to hydrolyze the acetonide protecting groups.

-

Monitor the reaction by TLC until all protecting groups are removed.

-

Neutralize the solution and remove the solvent under reduced pressure.

Protocol: Purification

Purification of the final product is typically achieved using chromatographic techniques.[5]

-

Dissolve the crude D-Mannose-¹³C₅ in the mobile phase.

-

Apply the sample to a suitable chromatography column. For unprotected carbohydrates, hydrophilic interaction liquid chromatography (HILIC) or the use of amine-based columns is often effective.[6]

-

Elute the column with an appropriate gradient of solvents (e.g., acetonitrile/water).

-

Collect the fractions containing the pure D-Mannose-¹³C₅, monitoring the elution with a suitable detector such as an evaporative light scattering detector (ELSD) or a refractive index (RI) detector.

-

Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Quantitative Data

The following table summarizes the expected yields for each key step in the synthesis of D-Mannose-¹³C₅. These values are based on typical yields reported for analogous reactions in carbohydrate synthesis.

| Reaction Step | Description | Typical Yield (%) |

| 1. Protection | Isopropylidenation of D-Arabinose-¹³C₅ | 85 - 95 |

| 2. Chain Extension | Cyanohydrin formation and reduction | 60 - 75 |

| 3. Epimerization | Molybdate-catalyzed epimerization | Equilibrium dependent |

| 4. Deprotection | Acidic hydrolysis of acetonides | > 95 |

| 5. Purification | Chromatographic isolation | 80 - 90 |

| Overall (Estimated) | --- | 30 - 50 |

Applications in Research and Drug Development

The primary application of D-Mannose-¹³C₅ is in metabolic flux analysis. By introducing the labeled mannose to a biological system, researchers can trace its incorporation into various metabolic pathways.

Caption: Application of D-Mannose-¹³C₅ in metabolic flux analysis.

In drug development, this allows for:

-

Target validation: Understanding how a drug candidate affects specific metabolic pathways.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Tracing the uptake, distribution, metabolism, and excretion of mannose-based therapeutics.

-

Diagnostic development: Using labeled mannose to detect abnormalities in glycosylation associated with certain diseases.

Conclusion

The commercial synthesis of D-Mannose-¹³C₅ is a complex, multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. While the exact commercial routes are proprietary, a strategy based on the chain extension of an isotopically labeled arabinose precursor provides a plausible and efficient pathway. The availability of high-quality D-Mannose-¹³C₅ is critical for advancing our understanding of metabolism and for the development of novel therapeutics and diagnostics. This guide provides a foundational understanding of the chemical principles and experimental considerations involved in the production of this important research tool.

References

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teledynelabs.com [teledynelabs.com]

An In-depth Technical Guide to the Metabolic Fate of D-Mannose-13C-5 in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian metabolism, primarily serving as a precursor for the synthesis of glycoproteins.[1] Its metabolic pathways are intricately linked with glycolysis, and its flux is tightly regulated. Understanding the metabolic fate of mannose is crucial for research in glycosylation disorders, cancer metabolism, and immunology.[2][3] Stable isotope tracing, using molecules like D-Mannose-13C-5, provides a powerful tool to delineate these pathways and quantify metabolic fluxes. This guide details the metabolic journey of this compound in mammalian cells, presenting quantitative data, experimental protocols, and pathway visualizations to support advanced research and drug development.

Core Metabolic Pathways for D-Mannose

Upon entering the cell via glucose transporters (GLUTs), D-Mannose is rapidly phosphorylated by hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P).[4] This is a key branch point. Man-6-P can either be isomerized to Fructose-6-Phosphate (Fru-6-P) by phosphomannose isomerase (MPI) to enter glycolysis or be converted to Mannose-1-Phosphate (Man-1-P) by phosphomannomutase 2 (PMM2), committing it to the glycosylation pathway.[4][5]

The 13C label on the 5th carbon of D-Mannose allows for precise tracking. If it enters glycolysis, the 13C-5 label will be found on the C-2 position of glyceraldehyde-3-phosphate and subsequently on the C-2 of pyruvate and lactate. If it enters the glycosylation pathway, the intact mannose skeleton, including the 13C-5 label, is incorporated into N-glycans.

Quantitative Analysis of Mannose vs. Glucose Flux

Studies using stable isotopes have revealed that while glucose is taken up at a much higher rate, exogenous mannose is incorporated into N-glycans with significantly greater efficiency.[2][5] This suggests a preferential channeling of exogenous mannose towards glycosylation. The activity of MPI and the extracellular concentrations of mannose and glucose are key determinants of this metabolic flux.[2][6] In cells with low MPI activity, such as in the congenital disorder of glycosylation (CDG)-Ib, the reliance on exogenous mannose for N-glycan synthesis is dramatically increased.[2]

| Parameter | Cell Line | D-Mannose | D-Glucose | Reference |

| Uptake Rate (nmol/mg protein/h) | Fibroblasts | 9.4 - 22 | 1500 - 2200 | [2] |

| Incorporation into N-Glycans (nmol/mg protein/h) | Fibroblasts | 0.1 - 0.2 | 0.1 - 0.4 | [2] |

| Incorporation Efficiency (% of uptake) | Fibroblasts | 1 - 2% | 0.01 - 0.03% | [2] |

| Contribution to N-Glycan Mannose (at physiological conc.) | Fibroblasts | ~25 - 30% | ~70 - 75% | [2] |

| Contribution in MPI-deficient Fibroblasts | Fibroblasts | ~80% | ~20% | [2] |

The competition between glucose-derived mannose and exogenous mannose is a critical concept. While cells can synthesize mannose de novo from glucose, direct uptake and utilization of extracellular mannose is a highly efficient alternative for supplying the N-glycosylation pathway.

Experimental Design and Protocols

Tracing the fate of this compound requires a systematic workflow involving cell culture, stable isotope labeling, metabolite extraction, and analysis by mass spectrometry.

References

- 1. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of ¹³C-Labeled Mannose in Glycosylation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDG). Understanding the dynamics of glycan biosynthesis is therefore paramount for both basic research and the development of novel therapeutics and diagnostics. Stable isotope labeling with heavy atom-containing monosaccharides, particularly ¹³C-labeled mannose, has emerged as a powerful tool for dissecting the complexities of glycosylation pathways. This technical guide provides an in-depth overview of the application of ¹³C-labeled mannose in glycosylation studies, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Principles: Tracing Mannose Metabolism with ¹³C Labeling

Mannose is a key monosaccharide in the biosynthesis of N-linked glycans. Exogenous mannose is taken up by cells and enters the glycosylation pathway, competing with mannose derived from glucose. By introducing mannose labeled with the stable isotope carbon-13 (¹³C), researchers can trace its metabolic fate and quantify its incorporation into newly synthesized glycoproteins. This approach, often coupled with mass spectrometry (MS), allows for the precise measurement of metabolic flux through the glycosylation machinery.[1][2][3]

The central principle lies in the mass shift imparted by the ¹³C isotopes. A naturally abundant mannose molecule has a specific mass. When a ¹³C-labeled mannose molecule, in which some or all of the ¹²C atoms are replaced by ¹³C, is incorporated into a glycan, the mass of that glycan increases predictably. Mass spectrometry can then distinguish between the "light" (unlabeled) and "heavy" (¹³C-labeled) glycan populations, providing a quantitative measure of the contribution of exogenous mannose to glycosylation.

Key Applications of ¹³C-Labeled Mannose in Glycosylation Research

The use of ¹³C-labeled mannose offers a versatile approach to address a range of biological questions:

-

Metabolic Flux Analysis: Quantifying the rate at which mannose is incorporated into glycoproteins, providing insights into the dynamics of glycan biosynthesis and turnover.[1][4]

-

Pathway Elucidation: Tracing the metabolic pathways of mannose and its interconversion with other monosaccharides, such as glucose and fructose.[1][5][6]

-

Disease Mechanism Studies: Investigating defects in glycosylation pathways in congenital disorders of glycosylation (CDG) and other diseases by assessing the cell's ability to utilize exogenous mannose.

-

Cancer Biomarker Discovery: Identifying changes in mannose metabolism and glycoprotein synthesis associated with cancer, which can lead to the discovery of novel biomarkers.[7][8]

-

Drug Development: Evaluating the efficacy of therapeutic interventions aimed at modulating glycosylation pathways.

Experimental Protocols

The following sections provide a generalized workflow for conducting glycosylation studies using ¹³C-labeled mannose. Specific parameters may need to be optimized depending on the cell type and experimental goals.

Cell Culture and Metabolic Labeling

This protocol describes the labeling of cultured cells with ¹³C-mannose to incorporate the stable isotope into the cellular glycoproteome.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Glucose- and mannose-free cell culture medium

-

¹³C-labeled D-mannose (e.g., U-¹³C₆ D-mannose)

-

Unlabeled D-mannose

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for sufficient growth during the labeling period without reaching over-confluency.

-

Media Preparation: Prepare the labeling medium by supplementing glucose- and mannose-free medium with the desired concentrations of ¹³C-mannose, unlabeled glucose, and dFBS. A common starting point is 50 µM ¹³C-mannose and 5 mM glucose.[1] The exact concentrations should be optimized for the specific cell line and experimental question.

-

Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a specified period. The incubation time will depend on the turnover rate of the glycoproteins of interest and can range from a few hours to several days (e.g., 24 to 72 hours).[1]

-

Cell Harvest: After the labeling period, aspirate the medium, wash the cells twice with ice-cold PBS, and harvest the cells by scraping in PBS.

-

Cell Lysis and Protein Quantification: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization purposes.

Glycoprotein Extraction and N-Glycan Release

This protocol outlines the steps for isolating glycoproteins and releasing the N-linked glycans for subsequent analysis.

Materials:

-

Cell lysate from ¹³C-mannose labeled cells

-

Tris-HCl buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (TPCK-treated)

-

Ammonium bicarbonate

-

PNGase F

-

C18 Sep-Pak cartridges

-

Methanol

-

Acetic acid

-

1-Propanol

-

Lyophilizer

Procedure:

-

Reduction and Alkylation:

-

Resuspend the protein pellet in Tris-HCl buffer containing DTT and incubate to reduce disulfide bonds.

-

Add IAA to the solution and incubate in the dark to alkylate the free sulfhydryl groups.

-

-

Proteolytic Digestion:

-

Exchange the buffer to ammonium bicarbonate using dialysis or a desalting column.

-

Add trypsin to the protein solution and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Glycopeptide Enrichment (Optional but Recommended):

-

Condition a C18 Sep-Pak cartridge with methanol, followed by 5% acetic acid, 1-propanol, and finally 5% acetic acid.

-

Load the tryptic digest onto the C18 cartridge.

-

Wash the column with 5% acetic acid to remove salts and other hydrophilic contaminants.

-

Elute the glycopeptides with a stepwise gradient of 1-propanol in 5% acetic acid (e.g., 20%, 40%, 100%).

-

Pool the eluted fractions and lyophilize.

-

-

N-Glycan Release with PNGase F:

-

Separation of Glycans from Peptides:

-

Acidify the reaction mixture with acetic acid.

-

Apply the mixture to a conditioned C18 Sep-Pak cartridge.

-

Collect the flow-through and the subsequent wash with 5% acetic acid, which contains the released N-glycans. The peptides will be retained on the column.

-

Lyophilize the collected glycan fraction.

-

Monosaccharide Derivatization and GC-MS Analysis

This protocol describes the hydrolysis of released N-glycans into their constituent monosaccharides and their derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Lyophilized N-glycans

-

Trifluoroacetic acid (TFA)

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetic anhydride

-

Dichloromethane

-

Sodium bicarbonate

-

Sodium sulfate

-

GC-MS system

Procedure:

-

Hydrolysis:

-

Add TFA to the dried glycans and incubate to hydrolyze them into individual monosaccharides.

-

Dry the sample under a stream of nitrogen.

-

-

Derivatization to Aldonitrile Acetates:

-

Add a solution of hydroxylamine hydrochloride in pyridine to the dried monosaccharides and incubate to form oximes.

-

Add acetic anhydride and incubate to acetylate the hydroxyl groups.

-

Quench the reaction with water.

-

-

Extraction:

-

Extract the derivatized monosaccharides with dichloromethane.

-

Wash the organic layer with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for injection (e.g., ethyl acetate).

-

Inject the sample into the GC-MS system.

-

Use an appropriate GC column and temperature program to separate the different monosaccharide derivatives.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragmentation patterns of the aldonitrile acetate derivatives of mannose and other monosaccharides. The incorporation of ¹³C will result in a mass shift in the molecular ion and fragment ions.

-

Data Presentation

Quantitative data from studies utilizing ¹³C-labeled mannose can be effectively summarized in tables to facilitate comparison across different cell lines and experimental conditions.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

| Cell Line | Exogenous [¹³C]Mannose Concentration (µM) | Exogenous Glucose Concentration (mM) | Labeling Time (h) | Contribution of Exogenous Mannose to N-Glycan Mannose (%) | Reference |

| Control Fibroblasts | 50 | 5 | 24 | 25-30 | [1] |

| MPI-deficient CDG Fibroblasts | 50 | 5 | 24 | ~80 | [1] |

| HeLa | 50 | 5 | Not Specified | ~20 | [10] |

| HepG2 | 50 | 5 | Not Specified | ~35 | [10] |

| CHO | 50 | 5 | Not Specified | ~15 | [10] |

Table 2: Uptake and Incorporation Rates of Mannose and Glucose into N-Glycans

| Cell Line | Mannose Uptake Rate (nmol/mg protein/h) | Glucose Uptake Rate (nmol/mg protein/h) | Mannose Incorporation into N-Glycans (nmol/mg protein/h) | Glucose Contribution to N-Glycan Mannose (nmol/mg protein/h) | Reference |

| Control Fibroblasts | 9.4 - 22 | 1500 - 2200 | 0.1 - 0.2 | 0.1 - 0.4 | [1] |

Visualizations

Visualizing the metabolic pathways and experimental workflows can greatly aid in understanding the processes involved in ¹³C-mannose labeling studies.

Mannose Metabolism and Glycosylation Pathway

The following diagram illustrates the key steps in mannose metabolism and its entry into the N-glycosylation pathway.

References

- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. team-cag.com [team-cag.com]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret 13C-MFA experiments.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell.[1] By quantifying the rates of these reactions, known as fluxes, researchers can gain a deep understanding of cellular physiology in various states, such as disease or in response to drug treatment.[2] 13C-MFA is considered the gold standard for accurately determining these intracellular fluxes.[1]

The fundamental principle of 13C-MFA involves introducing a substrate labeled with the stable isotope carbon-13 (13C) into a cell culture. As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The specific pattern of 13C labeling in these metabolites, known as the mass isotopomer distribution, is directly dependent on the active metabolic pathways and their corresponding fluxes. By measuring these isotopomer distributions using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then applying computational modeling, it is possible to deduce the in vivo metabolic fluxes.[3][4][5]

The overall workflow of a 13C-MFA experiment can be broken down into five key stages: experimental design, the tracer experiment itself, measurement of isotopic labeling, estimation of fluxes, and statistical analysis.[3]

Experimental Protocols

A successful 13C-MFA experiment relies on meticulous planning and execution. The following section outlines a detailed methodology for a typical experiment using mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which are frequently used in the production of biotherapeutics.[6][7]

Cell Culture and Isotope Labeling

-

Cell Seeding and Growth: Seed the mammalian cells (e.g., CHO cells) in appropriate culture vessels (e.g., T-flasks or bioreactors) with a defined culture medium. Monitor cell growth by measuring the viable cell density.

-

Introduction of 13C Tracer: Once the cells reach the desired growth phase (e.g., mid-exponential phase), replace the standard medium with a medium containing the 13C-labeled substrate.[7] A common tracer is [1,2-13C2]glucose, but the choice of tracer is critical and depends on the specific pathways being investigated.[3][8] The concentration of the labeled substrate should be carefully controlled.

-

Isotopic Steady State: Allow the cells to grow in the presence of the 13C tracer for a sufficient period to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites become constant. The time required to reach this state varies depending on the cell type and growth rate.[7] For non-stationary MFA, samples are taken at multiple time points before reaching a steady state.[7]

-

Cell Harvesting and Quenching: Rapidly harvest the cells and quench their metabolic activity to prevent further changes in metabolite levels and labeling. This is typically achieved by quickly washing the cells with a cold saline solution and then quenching them in a cold solvent like methanol or a methanol-water mixture.

Metabolite Extraction

-

Extraction Solution: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the quenched cell pellet.

-

Cell Lysis: Disrupt the cells to release the intracellular metabolites. This can be done through methods like sonication or freeze-thaw cycles.

-

Phase Separation: Centrifuge the mixture to separate the polar (containing central carbon metabolites) and non-polar (containing lipids) phases from the protein pellet.

-

Sample Collection: Carefully collect the polar phase for subsequent analysis of central carbon metabolites. The protein pellet can be retained for analysis of proteinogenic amino acids.

Sample Preparation and Analysis

-

Hydrolysis (for proteinogenic amino acids): If analyzing amino acids, hydrolyze the protein pellet using a strong acid (e.g., 6 M HCl) at a high temperature (e.g., 100°C) for several hours.[9]

-

Derivatization: Dry the extracted metabolites or hydrolyzed amino acids and derivatize them to increase their volatility for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.[10][11]

-

Sample Preparation: Resuspend the dried metabolite extract in a deuterated solvent (e.g., D2O) suitable for NMR analysis.[12] The sample should be free of particulate matter.

-

NMR Data Acquisition: Acquire 1D and/or 2D NMR spectra. 13C NMR can directly detect the labeled carbon atoms, while 1H NMR can provide information about the labeling of adjacent carbons.[13][14][15]

-

Spectral Analysis: Process the NMR data to identify metabolites and quantify the relative abundances of different isotopomers based on the splitting patterns and intensities of the peaks.[13]

Data Presentation: Quantitative Flux Map

The following table presents a hypothetical but representative set of metabolic flux values for central carbon metabolism in CHO cells, normalized to a glucose uptake rate of 100. This data is illustrative of the type of quantitative output generated from a 13C-MFA study and is based on findings from published literature.[7]

| Reaction | Flux (relative to Glucose uptake) |

| Glycolysis | |

| Glucose uptake (GLC) | 100.0 |

| Glucose-6-phosphate -> Fructose-6-phosphate (PGI) | 95.0 |

| Fructose-6-phosphate -> Fructose-1,6-bisphosphate (PFK) | 85.0 |

| Glyceraldehyde-3-phosphate -> Pyruvate (GAPD, PGK, PYK) | 170.0 |

| Lactate dehydrogenase (LDH) | 80.0 |

| Pentose Phosphate Pathway (PPP) | |

| Glucose-6-phosphate -> 6-Phosphogluconolactone (G6PDH) | 5.0 |

| 6-Phosphogluconate -> Ribulose-5-phosphate (6PGDH) | 5.0 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA (PDH) | 40.0 |

| Isocitrate -> α-Ketoglutarate (IDH) | 35.0 |

| α-Ketoglutarate -> Succinyl-CoA (AKGD) | 30.0 |

| Succinate -> Fumarate (SDH) | 30.0 |

| Fumarate -> Malate (FUM) | 30.0 |

| Malate -> Oxaloacetate (MDH) | 30.0 |

| Anaplerosis/Cataplerosis | |

| Pyruvate -> Oxaloacetate (PC) | 10.0 |

| Malate -> Pyruvate (ME) | 5.0 |

Mandatory Visualizations

Visualizing the experimental workflow and the resulting metabolic flux map is crucial for understanding and communicating the results of a 13C-MFA study.

Computational Data Analysis and Flux Estimation

The raw data from MS and NMR analyses, which consist of mass isotopomer distributions, do not directly provide flux values.[16] Instead, these are used as inputs for a computational model of the cell's metabolic network. This model mathematically describes the relationships between intracellular fluxes and the resulting labeling patterns of metabolites.

The process of flux estimation involves the following steps:

-

Metabolic Network Model Construction: A detailed model of the relevant metabolic pathways is constructed. This includes the stoichiometry of all reactions and the specific carbon atom transitions for each reaction.

-

Flux Estimation using Software: Specialized software packages such as INCA, OpenFLUX2, or Metran are used to estimate the fluxes.[3][16] These programs use iterative algorithms to find the set of flux values that best reproduce the experimentally measured isotopomer distributions and extracellular rates (e.g., glucose uptake and lactate secretion). This is typically achieved by minimizing the difference between the measured and model-predicted labeling patterns.[7]

-

Statistical Analysis: Once a best-fit set of fluxes is determined, statistical methods are employed to assess the goodness-of-fit of the model to the data and to calculate confidence intervals for the estimated fluxes. This provides a measure of the precision and reliability of the determined flux values.[16]

Applications in Research and Drug Development

13C-MFA is a versatile technique with broad applications in both basic research and the pharmaceutical industry.

-

Understanding Disease Metabolism: 13C-MFA has been instrumental in elucidating the metabolic reprogramming that occurs in diseases like cancer.[4][17] By identifying the specific metabolic pathways that are up- or down-regulated in cancer cells, researchers can uncover novel therapeutic targets.

-

Drug Discovery and Development: This technique can be used to understand the mechanism of action of drugs by observing their effects on cellular metabolism. It can also aid in the optimization of bioprocesses, such as improving the production of therapeutic proteins in CHO cells by identifying metabolic bottlenecks.[6][7]

-

Metabolic Engineering: 13C-MFA provides the quantitative data needed to rationally design and engineer metabolic pathways in microorganisms for the production of biofuels and other valuable chemicals.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 13C metabolic flux analysis of industrial Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]

- 7. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 10. gcms.cz [gcms.cz]

- 11. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Understanding Mannose Metabolism Through Isotope Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose, a C-2 epimer of glucose, is a critical monosaccharide involved in glycosylation and energy metabolism. While structurally similar to glucose, its metabolic fate and impact on cellular processes are distinct and increasingly recognized for their therapeutic potential, particularly in oncology. Understanding the flux of mannose through various metabolic pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. Isotope tracing, utilizing stable isotopes such as Carbon-13 (¹³C), provides a powerful tool to track the metabolic fate of mannose in real-time, offering quantitative insights into pathway activities. This guide provides a comprehensive overview of the core concepts, experimental protocols, and data interpretation for studying mannose metabolism using isotope tracing.

Core Mannose Metabolic Pathways

Mannose enters the cell primarily through glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). Man-6-P stands at a critical metabolic branch point, where it can be directed towards two primary fates:

-

Glycolysis: Man-6-P is isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (Fru-6-P), which then enters the glycolytic pathway to generate ATP and biosynthetic precursors. In most mammalian cells, the majority (95-98%) of intracellular mannose is catabolized through this pathway.[1]

-

Glycosylation: Man-6-P can be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase (PMM2). Man-1-P is then activated to GDP-mannose, a key precursor for the synthesis of N-linked glycans, O-linked glycans, and GPI anchors.

The balance between these two pathways is crucial for cellular homeostasis and is influenced by factors such as the relative activities of MPI and PMM2, as well as the availability of glucose and mannose.

Signaling Pathways Influenced by Mannose Metabolism

Recent research has unveiled intricate connections between mannose metabolism and key cellular signaling pathways, particularly in the context of cancer.

Mannose Metabolism and the Unfolded Protein Response (UPR)

High influx of mannose, especially in cells with low MPI activity, can lead to the accumulation of Man-6-P. This accumulation can disrupt protein glycosylation in the endoplasmic reticulum (ER), leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Key sensors of the UPR include IRE1α (Inositol-requiring enzyme 1α) and ATF6 (Activating transcription factor 6), both of which can be activated in response to mannose-induced ER stress.

Mannose Metabolism and Ferroptosis

Emerging evidence links mannose metabolism to ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Inhibition of mannose metabolism has been shown to sensitize cancer cells to ferroptosis. This is thought to occur through the activation of the ATF6 arm of the UPR, which in turn leads to an accumulation of polyunsaturated fatty acids and subsequent lipid peroxidation.

Visualizing Metabolic and Signaling Pathways

To illustrate the intricate network of mannose metabolism and its downstream signaling effects, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Protocols for Isotope Tracing of Mannose Metabolism

This section provides a detailed, synthesized protocol for conducting a ¹³C-mannose isotope tracing experiment in cultured mammalian cells, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells of interest in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture in standard growth medium overnight.

-

Isotope Labeling Medium Preparation: Prepare labeling medium using glucose- and mannose-free DMEM or RPMI-1640, supplemented with 10% dialyzed fetal bovine serum (dFBS), 1% penicillin-streptomycin, and the desired concentrations of unlabeled glucose and ¹³C-labeled mannose (e.g., [U-¹³C₆]-D-mannose). A common experimental setup includes 5 mM glucose and 1 mM [U-¹³C₆]-D-mannose.

-

Labeling: Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the prepared ¹³C-mannose labeling medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. To reach isotopic steady-state for central carbon metabolites, a 24-hour labeling period is often sufficient.

Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium. Immediately place the 6-well plate on a bed of dry ice to quench all enzymatic activity.

-

Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol/20% water.

-

Metabolite Extraction: Add 1 mL of the ice-cold extraction solvent to each well. Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Cell Lysis: Vortex the tubes vigorously for 30 seconds and then incubate on dry ice for 15 minutes. Repeat this freeze-thaw cycle three times to ensure complete cell lysis.

-

Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

For the analysis of monosaccharides by GC-MS, a two-step derivatization process is required to make them volatile.

-

Methoximation:

-

Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Add 50 µL of this solution to each dried metabolite sample.

-

Vortex briefly and incubate at 37°C for 90 minutes with shaking. This step converts the carbonyl groups of the sugars to their methoxime derivatives, preventing the formation of multiple isomers in the next step.

-

-

Silylation:

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to each tube.

-

Vortex briefly and incubate at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the molecules.

-

-

Sample Transfer: After cooling to room temperature, transfer the derivatized samples to GC-MS vials with inserts for analysis.

GC-MS Analysis

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system).

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized monosaccharides.

-

GC Parameters (Example):

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

-

MS Parameters (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Mode: Full scan mode from m/z 50 to 600 to identify all metabolites. For quantitative analysis, selected ion monitoring (SIM) mode can be used to increase sensitivity for specific labeled fragments.

-

Data Analysis and Metabolic Flux Calculation

-

Peak Identification and Integration: Identify the chromatographic peaks corresponding to the derivatized mannose and other relevant metabolites based on their retention times and mass spectra compared to authentic standards. Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.).

-

Correction for Natural Isotope Abundance: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes using established algorithms.

-

Metabolic Flux Analysis (MFA): Use software packages such as INCA, Metran, or OpenMebius to perform ¹³C-Metabolic Flux Analysis. This involves:

-

Model Construction: Define a metabolic network model that includes the relevant pathways of mannose metabolism.

-

Flux Estimation: The software uses an iterative algorithm to estimate the intracellular metabolic fluxes that best fit the experimentally determined isotopologue distributions.

-

Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

-

Quantitative Data on Mannose Metabolism

The following tables summarize quantitative data on mannose metabolism from various studies. It is important to note that absolute flux rates can vary significantly depending on the cell type, culture conditions, and the concentration of mannose and glucose.

| Parameter | Cell Type | Condition | Value | Reference |

| Mannose Uptake Rate | Human Fibroblasts | Physiological mannose | 7-14% of uptake used for glycosylation | [2] |

| Human Fibroblasts | High mannose | >99% catabolized via MPI | [2] | |

| Contribution to N-Glycans | Human Fibroblasts | Physiological mannose (50 µM) | 65-75% from exogenous mannose | [2] |

| Colorectal Cancer Cells | 25 mM mannose | Inhibition of PPP dehydrogenase activity | [3][4] | |

| Impact on Glycolysis | Leukemia Cells | Mannose supplementation | 2-5 fold increase in ECAR | [5] |

| U2OS Osteosarcoma Cells | 25 mM mannose | Increased Hexose-6-P, decreased Fructose-1,6-BP | [6] | |

| Impact on TCA Cycle | U2OS Osteosarcoma Cells | 5 mM mannose | Decreased α-ketoglutarate and malate | [7] |

| Impact on Pentose Phosphate Pathway | U2OS Osteosarcoma Cells | 5 mM mannose | Decreased Ribose-5-phosphate | [7] |

| Metabolite | Cell Line | Treatment | Fold Change vs. Control |

| Hexoses-6-phosphate | U2OS | 25 mM Mannose (5 min) | ~2.5 |

| ATP | U2OS | 25 mM Mannose (5 min) | ~0.8 |

| AMP | U2OS | 25 mM Mannose (5 min) | ~1.5 |

| Fructose-1,6-bisphosphate | U2OS | 25 mM Mannose (5 min) | ~0.4 |

| Ribose-5-phosphate | U2OS | 25 mM Mannose (5 min) | ~0.6 |

| UDP-GlcNAc | U2OS | 25 mM Mannose (5 min) | ~0.7 |

Conclusion

Isotope tracing with stable isotopes like ¹³C-mannose is an indispensable tool for quantitatively dissecting the complexities of mannose metabolism. This technical guide provides a framework for researchers to design and execute robust isotope tracing experiments, from cell culture to data analysis. The provided experimental protocols and visualization of key metabolic and signaling pathways offer a solid foundation for investigating the role of mannose in both normal physiology and disease states. By applying these techniques, researchers can gain deeper insights into the therapeutic potential of targeting mannose metabolism, paving the way for novel drug development strategies.

References

- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 2. Human fibroblasts prefer mannose over glucose as a source of mannose for N-glycosylation. Evidence for the functional importance of transported mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of D-Mannose-¹³C-5 in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannose, a C-2 epimer of glucose, plays a crucial role in cellular metabolism, particularly in the glycosylation of proteins and lipids. The use of stable isotope-labeled mannose, such as D-Mannose-¹³C-5, provides a powerful tool for tracing the metabolic fate of this monosaccharide in cell culture. This allows for the quantitative analysis of its incorporation into glycans, its entry into various metabolic pathways, and the overall flux through these pathways under different physiological and pathological conditions. This technical guide provides a comprehensive overview of the application of D-Mannose-¹³C-5 in cell culture, including detailed experimental protocols, data presentation in structured tables, and visualizations of key metabolic pathways and experimental workflows.

Metabolic Pathways of D-Mannose

D-Mannose enters the cell through glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M-6-P)[1][2]. This intermediate is a critical branch point in mannose metabolism. M-6-P can be isomerized by phosphomannose isomerase (PMI) to fructose-6-phosphate, which then enters the glycolytic pathway[3][4]. Alternatively, M-6-P can be converted to mannose-1-phosphate (M-1-P) by phosphomannomutase 2 (PMM2). M-1-P is then activated to GDP-mannose, a key donor substrate for N-glycosylation, O-glycosylation, and the formation of GPI anchors[3]. The use of D-Mannose-¹³C-5 allows for the precise tracking of the ¹³C-labeled carbon atom as it moves through these interconnected pathways.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 4. Mannose - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Tracing N-Glycosylation Pathways Using D-Mannose-13C-5

Introduction

D-mannose is a C-2 epimer of glucose that plays a pivotal role in cellular metabolism, primarily as a precursor for the biosynthesis of N-linked glycans. These glycans are critical for protein folding, stability, and function.[1] The metabolic pathway begins with the uptake of mannose, followed by its phosphorylation to mannose-6-phosphate (Man-6-P) by hexokinase. Man-6-P stands at a crucial metabolic node; it can be isomerized to fructose-6-phosphate to enter glycolysis, or it can be converted to mannose-1-phosphate and subsequently GDP-mannose, the direct donor for N-glycosylation.[2]